molecular formula C6H8N4S B12867653 Imidazo[4,5-c]pyrazole-5(1H)-thione, 4,6-dihydro-1,3-dimethyl-

Imidazo[4,5-c]pyrazole-5(1H)-thione, 4,6-dihydro-1,3-dimethyl-

Cat. No.: B12867653
M. Wt: 168.22 g/mol
InChI Key: VAVLKOJOXLIWQX-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4,6-dihydroimidazo[4,5-c]pyrazole-5(1H)-thione is a heterocyclic compound that features both imidazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-4,6-dihydroimidazo[4,5-c]pyrazole-5(1H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with carbon disulfide and a base, followed by cyclization with an appropriate electrophile . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4,6-dihydroimidazo[4,5-c]pyrazole-5(1H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1,3-Dimethyl-4,6-dihydroimidazo[4,5-c]pyrazole-5(1H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4,6-dihydroimidazo[4,5-c]pyrazole-5(1H)-thione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-4,6-dihydroimidazo[4,5-c]pyrazole-5(1H)-thione is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C6H8N4S

Molecular Weight

168.22 g/mol

IUPAC Name

1,3-dimethyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione

InChI

InChI=1S/C6H8N4S/c1-3-4-5(10(2)9-3)8-6(11)7-4/h1-2H3,(H2,7,8,11)

InChI Key

VAVLKOJOXLIWQX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1NC(=S)N2)C

Origin of Product

United States

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